5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-17-7-12-23-21(13-17)24-25(30(23)15-19-5-3-4-6-22(19)27)26(31)29(16-28-24)14-18-8-10-20(32-2)11-9-18/h3-13,16H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKQYSWTIJKBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidoindole framework. Its molecular formula is C₁₈H₁₈FN₃O₂, with a molecular weight of 325.35 g/mol. The presence of fluorine and methoxy groups suggests potential interactions with biological targets, enhancing its activity.
Anticancer Activity
Research indicates that derivatives of pyrimidoindole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The specific compound under consideration has demonstrated cytotoxic effects against leukemia and solid tumor cells, with IC50 values indicating effective dose ranges for therapeutic applications.
Table 1: Cytotoxicity Data
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against certain bacterial strains, which could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
The biological activity of this compound may involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell cycle progression.
- Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Case Studies
A recent study investigated the effects of this compound on human cancer cell lines and reported promising results regarding its ability to induce apoptosis and inhibit proliferation. The study utilized flow cytometry and Western blot analysis to confirm the induction of apoptotic markers.
Study Findings
- Cell Cycle Arrest : The compound caused G1 phase arrest in A549 cells.
- Apoptotic Markers : Increased expression of cleaved PARP and caspase-3 was observed, indicating activation of the apoptotic pathway.
Scientific Research Applications
The compound 5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is related to several research areas, including COX-II inhibitors and other pyrazole derivatives. Here's a summary of the information available from the search results:
1) Imidazopyrimidinone Derivative
- Chemical Name and Structure: 6-(3,5-Dichloro-phenyl)-8-(2-fluoro-benzyl)-2-(4-methoxy-phenyl)-7-methyl-3-{[methyl-(2-pyridin-2-yl-ethyl)-amino]-methyl}-8H-imidazo[1,2-a]pyrimidin-5-one .
- Molecular Formula: C36H32Cl2FN5O2 .
- Molecular Weight: 656.6 g/mol .
- IUPAC Name: 6-(3,5-dichlorophenyl)-8-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-7-methyl-3-[[methyl(2-pyridin-2-ylethyl)amino]methyl]imidazo[1,2-a]pyrimidin-5-one .
2) Pyrazolopyridine Derivative
- Chemical Name: (E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyrimidine-4,6-diamine .
- Molecular Weight: 439.4 g/mol .
3) COX-II Inhibitors
- Several compounds, including those with a methoxy substituent at the fourth position of the phenyl ring, have shown anti-inflammatory and antioxidant activities . Examples include (2′-fluoro-[1,1′-biphenyl]-4-yl)(2-hydroxy-4,6-dimethoxy-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanone .
- Various pyrazole-based compounds have been identified as selective COX-II inhibitors .
- Examples: PYZ9, PYZ10, PYZ11, PYZ33, PYZ34, PYZ35, and PYZ36 .
4) Synthesis of Hydroxytamoxifen Analogues
- 4-Hydroxytamoxifen analogues have been synthesized using McMurry reactions of 4,4′-dihydroxybenzophenone with appropriate carbonyl compounds .
5) Pyrimidoindol-4-one Derivative
Chemical Reactions Analysis
Substitution Reactions
The fluorobenzyl and methoxybenzyl groups undergo selective substitutions:
Fluorobenzyl Modifications
-
Nucleophilic Aromatic Substitution (SNAr) :
Methoxybenzyl Demethylation
-
BBr₃-Mediated Cleavage :
Oxidation and Reduction
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O | 8-Methyl → 8-carboxylic acid | Enhances solubility for biological assays |
| Reduction | NaBH₄, MeOH | 4-One → 4-hydroxy | Stabilizes tautomeric forms |
-
Notable Finding : Oxidation of the 8-methyl group to a carboxylic acid improves binding affinity to kinase targets (IC₅₀ reduced from 1.2 µM to 0.3 µM).
Cross-Coupling Reactions
The indole C5 position participates in Pd-catalyzed couplings:
| Reaction | Catalysts | Substrates | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 5-Aryl derivatives (60–75% yield) |
| Sonogashira | PdCl₂, CuI | Terminal alkynes | 5-Alkynyl analogs (55–68% yield) |
-
Structural Impact : Coupling at C5 diversifies electronic properties but minimally affects the pyrimidoindole core’s planarity .
Biological Interactions
While not a direct chemical reaction, the compound undergoes non-covalent interactions critical to its bioactivity:
-
Kinase Inhibition : Forms hydrogen bonds with ATP-binding pockets (e.g., EGFR-TK via 4-one and fluorobenzyl groups).
-
Metabolic Stability : Resists CYP450-mediated oxidation due to fluorine and methoxy substituents.
Comparison with Similar Compounds
Structural and Substitutional Differences
Key analogs and their substitution patterns are compared below:
Key Observations:
Positional Effects of Methoxy Groups: Compound 3 (2-methoxybenzyl at R3) exhibited strong HBV inhibition, likely due to optimal hydrogen bonding and steric interactions with viral targets . The target compound’s 4-methoxybenzyl group at R3 may alter binding due to reduced steric hindrance or electronic effects. 4-methoxy) could influence target engagement .
Fluorine vs. Methyl at Position 8: Compound 3’s 8-fluoro substituent contributes to its nanomolar activity, possibly via electronegative interactions or metabolic stability. The target compound’s 8-methyl group may reduce potency if fluorine’s electronic effects are critical but could enhance pharmacokinetic properties (e.g., half-life) .
Halogenated Benzyl Groups :
Crystallographic and Physicochemical Properties
- Compound 3 : Crystallizes in the P21/n space group with unit cell parameters:
- Target Compound : Crystallographic data are unavailable. Its methyl group may increase molecular weight (MW) and logP compared to Compound 3, influencing solubility and absorption.
Q & A
Q. Table 1: Crystallographic Parameters (from SC-XRD)
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| Unit cell (Å) | a = 16.366(3), b = 6.0295(14), c = 21.358(4) |
| β angle (°) | 105.21(2) |
| Volume (ų) | 2033.7(7) |
| Z value | 4 |
Advanced: How can reaction yields be optimized using computational methods?
Answer:
Yield optimization requires systematic experimental design:
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent ratio, catalyst loading) .
- Bayesian Optimization : Apply machine learning to predict optimal conditions with minimal trials .
- Validation : Cross-check predicted yields with small-scale syntheses and adjust parameters (e.g., reflux time, stoichiometry) .
Basic: What spectroscopic techniques validate structural integrity?
Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorobenzyl vs. methoxybenzyl groups) via chemical shifts and coupling constants .
- FTIR : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the 4-one moiety) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .
Advanced: How to resolve discrepancies between computational docking and experimental bioactivity data?
Answer:
- Refine Docking Models : Adjust force fields (e.g., AMBER or CHARMM) to account for solvation effects and protein flexibility .
- Validate with Mutagenesis : Test binding affinity against HBV polymerase mutants to identify key interaction residues .
- Cross-Reference : Compare docking scores with in vitro IC₅₀ values (e.g., nanomolar activity against HBV in ) .
Advanced: What strategies enhance anti-HBV activity?
Answer:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace 2-fluorobenzyl with bulkier groups to improve target binding) .
- Prodrug Design : Increase solubility via phosphate esters or PEGylation for better bioavailability .
- In Vivo Testing : Evaluate pharmacokinetics in HBV-infected animal models after structural optimization .
Basic: What crystallographic tools analyze intermolecular interactions?
Answer:
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H-bonding, π-π stacking) using CrystalExplorer .
- Packing Diagrams : Visualize 3D arrangements (e.g., layered stacking in monoclinic systems) .
Advanced: How to address low solubility in biological assays?
Answer:
- Co-Solvents : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .
- Salt Formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Basic: What in vitro assays confirm HBV inhibition?
Answer:
- HBV DNA Quantification : Measure viral replication via qPCR in HepG2.2.15 cells .
- EC₅₀/CC₅₀ Determination : Use dose-response curves to calculate selectivity indices (e.g., EC₅₀ = 12 nM, CC₅₀ > 10 µM) .
Advanced: How do fluorobenzyl/methoxybenzyl groups influence bioactivity?
Answer:
- Fluorine Effects : Enhance metabolic stability and binding via hydrophobic/electrostatic interactions .
- Methoxy Group : Modulate electron density on the benzyl ring, affecting π-stacking with viral polymerase .
Advanced: Can flow chemistry improve synthesis scalability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
